tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorinated pyridine ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Fluorinated Pyridine Intermediate: : The synthesis begins with the preparation of the 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine intermediate. This step involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
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Introduction of the Carbamate Group: : The next step involves the reaction of the fluorinated pyridine intermediate with tert-butyl chloroformate and a base, such as triethylamine, to form the desired tert-butyl carbamate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate and triethylamine.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling reactions makes it a valuable intermediate for the construction of biaryl compounds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The presence of the fluorinated pyridine ring and the carbamate group can enhance the compound’s binding affinity and selectivity towards biological targets .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its unique chemical properties make it suitable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins, while the carbamate group can form covalent bonds with nucleophilic residues . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
- tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate .
Uniqueness
The uniqueness of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C17H26BFN2O4 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
tert-butyl N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C17H26BFN2O4/c1-15(2,3)23-14(22)21-10-13-12(19)8-11(9-20-13)18-24-16(4,5)17(6,7)25-18/h8-9H,10H2,1-7H3,(H,21,22) |
InChI Key |
PSVZFUBRHBJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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